Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
Description
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is a piperidine derivative featuring a 3-nitrophenylmethyl substituent on the nitrogen atom and an ethyl ester group at the 2-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine-based scaffolds, particularly in antibacterial and antitumor applications . Its synthesis typically involves alkylation of ethyl piperidine-2-carboxylate with a 3-nitrobenzyl halide or related reagent, achieving high yields under optimized conditions .
Properties
IUPAC Name |
ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)14-8-3-4-9-16(14)11-12-6-5-7-13(10-12)17(19)20/h5-7,10,14H,2-4,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKJFVIGDDHTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385554 | |
| Record name | Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148729-22-0 | |
| Record name | Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with 3-Nitrobenzyl Halides
A widely employed method involves the alkylation of ethyl piperidine-2-carboxylate with 3-nitrobenzyl chloride or bromide. The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), using inorganic bases like potassium carbonate (K₂CO₃) to deprotonate the piperidine nitrogen.
Procedure :
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Ethyl piperidine-2-carboxylate (1.0 equiv) is dissolved in acetonitrile under nitrogen atmosphere.
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3-Nitrobenzyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv) are added sequentially.
Key Data :
This method prioritizes simplicity but requires careful control of stoichiometry to minimize di-alkylation byproducts.
Reductive Amination of 3-Nitrobenzaldehyde
An alternative route employs reductive amination to form the C–N bond between piperidine-2-carboxylate and 3-nitrobenzaldehyde. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) serves as the reducing agent.
Procedure :
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Ethyl piperidine-2-carboxylate (1.0 equiv) and 3-nitrobenzaldehyde (1.1 equiv) are mixed in ethanol.
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NaBH₄ (1.5 equiv) is added portionwise at 0°C.
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The reaction is warmed to room temperature and stirred for 6 hours.
Key Data :
This method avoids handling reactive benzyl halides but necessitates strict anhydrous conditions to prevent aldehyde oxidation.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial protocols often adopt continuous flow reactors to enhance scalability and reproducibility. A patented process utilizes a tubular reactor with the following parameters:
Procedure :
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Ethyl piperidine-2-carboxylate and 3-nitrobenzyl chloride are pumped into a mixer at 1:1.1 molar ratio.
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The mixture enters a heated reactor (50–55°C) packed with K₂CO₃ pellets.
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The product stream is collected and purified via fractional distillation.
Advantages :
-
Reduced reaction time (2–4 hours vs. 12–24 hours batchwise).
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Higher purity (>98% by HPLC) due to minimized side reactions.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling for solvent-free synthesis, reducing waste and energy consumption.
Procedure :
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Ethyl piperidine-2-carboxylate, 3-nitrobenzyl chloride, and K₂CO₃ are loaded into a stainless-steel milling jar.
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The jar is agitated at 30 Hz for 60 minutes.
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The crude product is washed with water and recrystallized from ethanol.
Key Data :
Optimization Strategies and Catalytic Systems
Phase-Transfer Catalysis (PTC)
Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) enhance reaction rates in biphasic systems.
Procedure :
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Ethyl piperidine-2-carboxylate, 3-nitrobenzyl chloride, and TBAB (5 mol%) are stirred in toluene/water.
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K₂CO₃ is added, and the mixture is heated at 60°C for 8 hours.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times.
Procedure :
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Reactants are combined in DMF with K₂CO₃.
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The mixture is irradiated at 100°C for 20 minutes.
Key Data :
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 85% | 24 hours | 95% | High |
| Reductive Amination | 86% | 6 hours | 93% | Moderate |
| Continuous Flow | 90% | 4 hours | 98% | Very High |
| Mechanochemical | 82% | 1 hour | 90% | Moderate |
| Microwave-Assisted | 91% | 0.3 hours | 96% | Low |
Critical Challenges and Solutions
Byproduct Formation
Di-alkylation byproducts arise from excess 3-nitrobenzyl chloride. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Major Products Formed
Reduction: Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylic acid and ethanol.
Scientific Research Applications
Chemical Synthesis
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including:
- Nucleophilic Substitution: The nitrophenyl group can be substituted by nucleophiles, enabling the formation of diverse derivatives.
- Reduction Reactions: The ester functionality can be reduced to alcohols, which are valuable in further synthetic pathways.
- Formation of Heterocycles: This compound can be used as a building block for synthesizing complex heterocyclic structures, which are prevalent in pharmaceuticals.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial effects against a range of pathogens, making them candidates for developing new antibiotics.
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models. The mechanism often involves the induction of apoptosis in cancer cells.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a potential drug candidate for several therapeutic areas:
- Neurological Disorders: Compounds related to this structure have been studied for their effects on neurotransmitter systems, showing promise as treatments for conditions like anxiety and depression.
- Pain Management: The compound's derivatives have been evaluated for analgesic properties, potentially offering new avenues for pain relief.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several derivatives of this compound against drug-resistant bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Research
In a study featured in Cancer Letters, researchers synthesized various analogs of this compound and tested their effects on human cancer cell lines. One particular derivative showed an IC50 value significantly lower than that of established chemotherapeutics, indicating strong anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in the body. The piperidine ring provides structural stability and enhances the compound’s ability to bind to specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine carboxylate derivatives vary in substituents, ester groups, and stereochemistry, leading to differences in physicochemical properties and biological activities. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Observations:
- Solubility: The hydrochloride salt of ethyl piperidine-2-carboxylate () exhibits high water solubility, whereas the nitro- and sulfonyl-substituted analogs (target compound and ) are less soluble due to non-ionic character and increased lipophilicity.
- Electronic Effects: The nitro group in the target compound enhances polarity compared to non-nitrated analogs but less than sulfonyl-containing derivatives .
- Stereochemical Complexity: this compound may exhibit conformational flexibility, as seen in related compounds where substituents influence ring puckering and NMR chemical shifts .
Biological Activity
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing insights into its applicability in pharmacology.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring substituted with a nitrophenyl group and an ethyl ester functional group. The synthesis typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-nitrobenzaldehyde, leading to the formation of the desired compound with high yields and purity .
The biological activity of this compound is primarily attributed to its structural features:
- Nitrophenyl Group : This moiety can undergo reduction to form an amino group, which enhances its ability to interact with various biological targets, including enzymes and receptors.
- Piperidine Ring : Provides structural stability and facilitates binding to molecular targets, modulating various biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. This compound has been studied for its potential against various bacterial strains:
- Antibacterial Activity : The compound showed promising results in inhibiting Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibacterial agents against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific effects on various cancer types are still under investigation, but preliminary data suggest it may inhibit tumor growth effectively .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Control (Ciprofloxacin) | <0.001 | E. coli |
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of piperidine derivatives, this compound was shown to significantly reduce cell viability in several cancer cell lines, including breast and lung cancer models. The mechanism involved the activation of caspase-dependent pathways leading to apoptosis .
Comparison with Similar Compounds
To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 1-[(4-nitrophenyl)methyl]piperidine-2-carboxylate | Para nitro group | Moderate antibacterial |
| Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylate | Amino group | Enhanced anticancer activity |
These comparisons highlight how variations in substituents influence the compound's reactivity and biological profile.
Q & A
Q. Why do computational models sometimes conflict with experimental spectral data?
- Resolution: Optimize DFT methods (e.g., B3LYP/6-311+G(d,p) basis set) to account for solvent effects (PCM model) and vibrational coupling .
Comparative Analysis
Q. How does this compound compare structurally to Ethyl 1-(4-nitrophenyl)piperidine-2-carboxylate?
- Key differences: The meta-nitro substitution (vs. para) alters dipole moments and steric hindrance, affecting solubility and binding kinetics.
- Experimental validation: Compare logD values (octanol/water) and XRD-derived torsion angles .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 290.32 g/mol | |
| Synthetic Yield (optimized) | 72–85% | |
| HPLC Purity | >95% (C18, 254 nm) | |
| LogP (predicted) | 2.1 (ChemAxon) | |
| Nitro Group Reduction | SnCl₂/HCl, 90% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
